molecular formula C17H18ClNO3 B5846716 N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide

Cat. No.: B5846716
M. Wt: 319.8 g/mol
InChI Key: ASDRZCGEFREIAQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-5-6-11(2)12(7-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRZCGEFREIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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